2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and a bromobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The piperidine ring can be synthesized through hydrogenation, cyclization, or cycloaddition reactions . The pyridine ring is often prepared via cyclization reactions involving suitable precursors.
The key step in the synthesis involves the sulfonylation of the piperidine ring with 4-bromobenzenesulfonyl chloride, followed by the coupling of the resulting intermediate with the pyridine derivative under appropriate conditions . Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding amine derivatives.
Scientific Research Applications
2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets. The bromobenzenesulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine and pyridine rings may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-Chlorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile
- 2-{[1-(4-Methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile
Uniqueness
2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[[1-(4-bromophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3S/c19-16-1-3-17(4-2-16)26(23,24)22-9-6-14(7-10-22)13-25-18-11-15(12-20)5-8-21-18/h1-5,8,11,14H,6-7,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCBZZVPJMWCBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC(=C2)C#N)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.